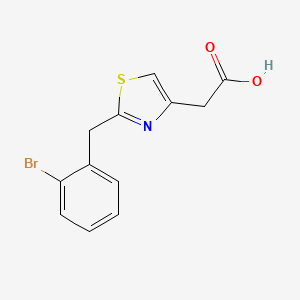

[2-(2-Bromobenzyl)thiazol-4-ylacetic acid

説明

[2-(2-Bromobenzyl)thiazol-4-ylacetic acid (CAS: 1053656-88-4) is a brominated thiazole derivative featuring a 2-bromobenzyl substituent at position 2 of the thiazole ring and an acetic acid moiety at position 2. This compound is structurally characterized by its planar thiazole core, which facilitates π-π interactions, and the electron-withdrawing bromine atom, which influences both reactivity and biological activity. It is commercially available with a purity of 95% (MFCD10568321) and is used primarily in pharmaceutical research and organic synthesis .

特性

IUPAC Name |

2-[2-[(2-bromophenyl)methyl]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-4-2-1-3-8(10)5-11-14-9(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAITWCULMSKIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=CS2)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Thiazole Core

The thiazole ring in this compound] is commonly synthesized by the classical Hantzsch method:

- Starting materials : α-haloketone (e.g., 2-bromoacetophenone) and thioamide or thiourea derivatives.

- Reaction conditions : Typically reflux in ethanol or other polar solvents with base catalysis.

- Outcome : Formation of 2-substituted thiazole intermediates with bromobenzyl groups at the 2-position.

This method is favored for its straightforwardness and relatively high yields.

Introduction of the Acetic Acid Side Chain

- Alkylation with haloacetic acid derivatives : Reaction of the thiazole intermediate with chloroacetic acid or its esters under basic conditions to form the acetic acid substituent at the 4-position.

- Hydrolysis or oxidation : If esters are used, subsequent hydrolysis with aqueous base yields the free acid. Alternatively, oxidation of methyl groups adjacent to the thiazole ring can be employed.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Thiazole ring formation | 2-bromoacetophenone + thiourea, reflux in ethanol | 2-(2-Bromobenzyl)thiazole intermediate | 65-80 | Classical Hantzsch synthesis |

| 2. Alkylation | Intermediate + chloroacetic acid ester, K2CO3, DMF, 80°C | Ester-protected acetic acid derivative | 70-85 | Alkylation at 4-position |

| 3. Hydrolysis | Ester derivative + NaOH, aqueous, reflux | This compound] | 80-90 | Conversion to free acid |

Alternative Synthetic Approaches

- One-pot multi-component reactions : Combining α-haloketones, thioureas, and haloacetic acid derivatives in one pot under controlled conditions to streamline synthesis.

- Use of activated esters or acid chlorides : To improve coupling efficiency in the acetic acid side chain introduction.

- Microwave-assisted synthesis : Accelerates reaction times for thiazole ring formation and alkylation steps.

Research Findings and Optimization

- Catalyst selection : Palladium catalysts with specific ligands (e.g., RuPhos) have been shown to enhance coupling yields and selectivity in the introduction of the bromobenzyl group.

- Solvent effects : Polar aprotic solvents like DMF or DMSO favor alkylation and cross-coupling reactions.

- Temperature control : Moderate heating (60–100°C) balances reaction rate and minimizes side reactions.

- Purification : Chromatographic techniques, including chiral supercritical fluid chromatography, can separate isomers if formed.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch thiazole synthesis | α-Haloketone + thiourea | Cyclization | Simple, high yield | Requires pure starting materials |

| Nucleophilic substitution | Thiazole intermediate + 2-bromobenzyl halide | Alkylation | Direct, straightforward | Possible side reactions |

| Palladium-catalyzed coupling | Thiazole halide + 2-bromobenzyl boronic acid/amine | Cross-coupling | High selectivity, mild conditions | Requires catalyst, ligand optimization |

| Alkylation with haloacetic acid esters | Thiazole intermediate + chloroacetic acid ester | Alkylation | Effective acetic acid introduction | Needs hydrolysis step |

| One-pot multi-component | α-Haloketone + thiourea + haloacetic acid derivative | Multi-component | Time-saving, fewer steps | Complex optimization |

化学反応の分析

Types of Reactions: [2-(2-Bromobenzyl)thiazol-4-ylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

[2-(2-Bromobenzyl)thiazol-4-ylacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of [2-(2-Bromobenzyl)thiazol-4-ylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and bromophenyl group can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitate binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways .

類似化合物との比較

Key Comparative Data

生物活性

2-(2-Bromobenzyl)thiazol-4-ylacetic acid is a compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, alongside detailed research findings and case studies.

The compound's structural and chemical properties are fundamental to understanding its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀BrNO₂S |

| Molecular Weight | 312.19 g/mol |

| Appearance | Powder |

| CAS Number | 1053656-88-4 |

The exact mechanism of action for 2-(2-Bromobenzyl)thiazol-4-ylacetic acid is not fully elucidated; however, it is believed to interact with specific molecular targets. The thiazole ring structure is known for its ability to engage with various enzymes and receptors, potentially inhibiting their activity. The bromobenzyl moiety may enhance binding affinity, contributing to the compound's overall biological effects .

Biological Activity Overview

Recent studies indicate that thiazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have shown significant effectiveness against various bacterial strains and fungi. For instance, related compounds have demonstrated the ability to inhibit the growth of pathogenic bacteria, suggesting therapeutic potential in treating infections .

- Anti-inflammatory Effects : The structure of 2-(2-Bromobenzyl)thiazol-4-ylacetic acid suggests potential anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have indicated that similar compounds can significantly reduce inflammation markers in cell culture models .

- Anticancer Potential : The anticancer activity of thiazole derivatives has been explored extensively. Compounds similar to 2-(2-Bromobenzyl)thiazol-4-ylacetic acid have been tested against various cancer cell lines, including HepG-2 (hepatocellular carcinoma). Some derivatives exhibited IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating strong cytotoxic effects against cancer cells .

Case Studies

- Antimicrobial Study : A study conducted on thiazole derivatives found that compounds with bromine substitutions displayed enhanced antimicrobial properties. The compound was effective against Gram-positive and Gram-negative bacterial strains, demonstrating potential as an antibacterial agent.

- Anti-inflammatory Research : In vitro assays revealed that 2-(2-Bromobenzyl)thiazol-4-ylacetic acid significantly inhibited the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), supporting its potential use in managing inflammatory conditions .

- Anticancer Evaluation : A recent investigation assessed the anticancer effects of thiazole-based compounds against various cancer cell lines. The study highlighted that certain derivatives exhibited potent cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest at G0/G1 phase .

Q & A

Q. What are the common synthetic routes for preparing [2-(2-bromobenzyl)thiazol-4-yl]acetic acid, and what optimization strategies are critical for improving yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-bromobenzyl derivatives with thiazole precursors. For example, bromoaniline derivatives can react with potassium thiocyanate and bromine in weak acids to form thiazole intermediates, which are further functionalized with acetic acid moieties . Key optimizations include:

- Temperature control (e.g., 60–80°C) to avoid side reactions.

- Use of anhydrous solvents (e.g., DMF or THF) to enhance reactivity.

- Catalytic amounts of iodine or Lewis acids to accelerate cyclization .

Q. How can researchers characterize the structural purity and stability of [2-(2-bromobenzyl)thiazol-4-yl]acetic acid under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurities via LC-MS. Evidence suggests brominated thiazoles are prone to hydrolysis; thus, storage under inert gas (e.g., argon) at –20°C is recommended .

Q. What are the key physicochemical properties (e.g., solubility, LogP) of [2-(2-bromobenzyl)thiazol-4-yl]acetic acid, and how do they influence experimental design?

- Methodological Answer :

- Solubility : Sparingly soluble in water (0.1–0.5 mg/mL) but highly soluble in DMSO (>50 mg/mL). Pre-formulate with cyclodextrins or surfactants for in vitro assays .

- LogP : Predicted LogP ~2.5 (via computational tools like ACD/Labs), indicating moderate lipophilicity. This impacts membrane permeability in cell-based studies .

Advanced Research Questions

Q. How does the metabolic fate of [2-(2-bromobenzyl)thiazol-4-yl]acetic acid compare to structurally related compounds like fenclozic acid?

- Methodological Answer :

- In Vivo Metabolism : Use radiolabeled ([14C]) analogs to trace hepatic and renal excretion pathways. Fenclozic acid analogs undergo cytochrome P450-mediated oxidative decarboxylation, producing reactive metabolites that may cause hepatotoxicity .

- In Silico Prediction : Apply software like Schrödinger’s ADMET Predictor to model CYP3A4/2D6 interactions and identify potential toxicophores .

Q. What experimental strategies can resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Use primary hepatocytes or 3D spheroid models to mimic in vivo metabolism. For example, discrepancies in fenclozic acid toxicity were attributed to species-specific glutathione conjugation efficiency .

- Dose Escalation Studies : Compare NOAEL (No Observed Adverse Effect Level) in rodents with IC50 values from cell lines (e.g., HepG2) to assess translational relevance .

Q. How can microbial models be leveraged to study the environmental degradation of [2-(2-bromobenzyl)thiazol-4-yl]acetic acid?

- Methodological Answer :

- Soil/Water Microcosms : Incubate the compound with Pseudomonas spp. or Aspergillus strains, which are known to metabolize chlorophenyl-thiazole derivatives via dehalogenation and ring cleavage .

- Analytical Tools : Track degradation products using GC-MS or high-resolution LC-QTOF .

Q. What computational approaches are recommended to model the interaction between [2-(2-bromobenzyl)thiazol-4-yl]acetic acid and cytochrome P450 enzymes, and how can these predictions guide experimental design?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Glide to predict binding modes in CYP3A4/2C9 active sites. Focus on residues like heme-iron coordinating cysteine .

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of enzyme-ligand complexes .

Q. How should researchers address discrepancies between in vitro cytotoxicity data and in vivo hepatotoxicity profiles observed for thiazolylacetic acid derivatives?

- Methodological Answer :

- Mechanistic Studies : Perform transcriptomics (RNA-seq) on exposed hepatocytes to identify pathways (e.g., oxidative stress, mitochondrial dysfunction) missed in standard cytotoxicity assays .

- Biomarker Validation : Measure serum ALT/AST levels in rodent models and correlate with in vitro ROS generation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。